molecular formula C19H23N3O2 B5764647 1-(4-methylbenzyl)-4-(3-nitrobenzyl)piperazine

1-(4-methylbenzyl)-4-(3-nitrobenzyl)piperazine

Cat. No.: B5764647
M. Wt: 325.4 g/mol
InChI Key: AXMLGCOEGOYMAR-UHFFFAOYSA-N
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Description

1-(4-methylbenzyl)-4-(3-nitrobenzyl)piperazine is an organic compound that belongs to the class of piperazines. Piperazines are heterocyclic amines that are widely used in medicinal chemistry due to their diverse biological activities. This compound features two benzyl groups substituted at the 1 and 4 positions of the piperazine ring, with a methyl group on one benzyl and a nitro group on the other.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methylbenzyl)-4-(3-nitrobenzyl)piperazine typically involves the reaction of piperazine with 4-methylbenzyl chloride and 3-nitrobenzyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or acetonitrile to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(4-methylbenzyl)-4-(3-nitrobenzyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.

    Substitution: The benzyl groups can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), halogens (Cl2, Br2)

Major Products Formed

    Reduction: 1-(4-methylbenzyl)-4-(3-aminobenzyl)piperazine

    Oxidation: 1-(4-methylbenzyl)-4-(3-nitrosobenzyl)piperazine

    Substitution: Various substituted benzyl derivatives

Scientific Research Applications

1-(4-methylbenzyl)-4-(3-nitrobenzyl)piperazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-methylbenzyl)-4-(3-nitrobenzyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The piperazine ring can also interact with neurotransmitter receptors, influencing their activity and modulating physiological responses.

Comparison with Similar Compounds

1-(4-methylbenzyl)-4-(3-nitrobenzyl)piperazine can be compared with other piperazine derivatives, such as:

    1-benzylpiperazine: Known for its stimulant properties and use in recreational drugs.

    1-(4-methylbenzyl)piperazine: Similar structure but lacks the nitro group, leading to different biological activities.

    1-(3-nitrobenzyl)piperazine: Similar structure but lacks the methyl group, affecting its chemical reactivity and biological properties.

The uniqueness of this compound lies in the presence of both the methyl and nitro groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-[(4-methylphenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c1-16-5-7-17(8-6-16)14-20-9-11-21(12-10-20)15-18-3-2-4-19(13-18)22(23)24/h2-8,13H,9-12,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXMLGCOEGOYMAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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